N-(3-methoxyphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide
Description
N-(3-Methoxyphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide is a synthetic organic compound featuring a hybrid heterocyclic core. The structure combines an imidazo[1,2-c]quinazolinone scaffold substituted with a phenyl group at position 2 and a sulfanyl-linked butanamide side chain at position 4. While direct pharmacological data for this compound is unavailable in the provided evidence, its structural analogs (e.g., ) suggest applications in medicinal chemistry, particularly as kinase inhibitors or anti-inflammatory agents due to the imidazoquinazolinone core’s resemblance to bioactive scaffolds .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3S/c1-3-22(25(32)28-18-12-9-13-19(16-18)34-2)35-27-29-21-15-8-7-14-20(21)24-30-23(26(33)31(24)27)17-10-5-4-6-11-17/h4-16,22-23H,3H2,1-2H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWCPHDKNFKOFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=CC=C1)OC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-Methoxyphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a methoxyphenyl group and an imidazoquinazoline moiety linked through a sulfanyl butanamide. This structural complexity contributes to its diverse biological activities.
- Inhibition of Phosphatidylinositol 3-Kinase (PI3K) Pathway :
-
Antioxidant Activity :
- Preliminary studies suggest that compounds within this class exhibit significant radical scavenging activity, indicating potential use as antioxidant agents. The DPPH assay demonstrated that these compounds effectively neutralize free radicals, which could be beneficial in preventing oxidative stress-related diseases .
- Anticonvulsant Effects :
Biological Activity Summary Table
Case Studies and Research Findings
- Anticancer Activity :
- Neuroprotective Effects :
- Antimicrobial Properties :
Scientific Research Applications
Medicinal Chemistry
Antifungal and Antimicrobial Activity
Research indicates that compounds similar to N-(3-methoxyphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide exhibit antifungal properties. The compound has been noted for its effectiveness in treating fungal infections when formulated into pharmaceutical compositions . Its structure suggests that it may interact with specific targets in microbial cells, inhibiting their growth.
Cancer Therapeutics
The imidazoquinazoline scaffold present in the compound is associated with anticancer activity. Studies have shown that derivatives of quinazoline can induce apoptosis in cancer cells and inhibit tumor growth by targeting various signaling pathways involved in cell proliferation and survival . The specific compound under discussion may offer similar benefits due to its structural characteristics.
Enzyme Inhibition
this compound has been investigated for its potential as an enzyme inhibitor. The compound's ability to interact with enzymes involved in metabolic pathways could lead to applications in managing metabolic disorders or enhancing drug efficacy through combination therapies .
Neuroprotective Effects
Recent studies suggest that compounds with similar structures may exhibit neuroprotective effects. The ability to cross the blood-brain barrier and modulate neurotransmitter systems positions this compound as a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Synthesis and Characterization
The synthesis of this compound involves multi-step chemical reactions that include the formation of the imidazoquinazoline core followed by functionalization at the nitrogen and sulfur centers. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the structure and purity of the synthesized compound .
Table 1: Summary of Biological Activities
Chemical Reactions Analysis
Sulfanyl Group Reactivity
The sulfanyl (-S-) moiety in the molecule participates in nucleophilic substitution and oxidation reactions.
Key Reactions:
-
Nucleophilic Substitution :
The sulfur atom undergoes nucleophilic displacement with alkyl halides or thiols under basic conditions. For example:This reaction modifies the substituent at the sulfur center, enabling derivatization for structure-activity studies .
-
Oxidation :
The sulfanyl group oxidizes to sulfoxide or sulfone using hydrogen peroxide () or meta-chloroperbenzoic acid (mCPBA):Oxidation enhances polarity and influences pharmacokinetic properties.
Amide Bond Reactivity
The butanamide group is susceptible to hydrolysis and acylation:
Hydrolysis:
Under acidic or alkaline conditions, the amide bond cleaves to form carboxylic acid and aniline derivatives:
This reaction is critical for metabolite identification .
Acylation/Alkylation:
The amide nitrogen reacts with acyl chlorides or alkyl halides to form N-substituted derivatives:
Such modifications are used to enhance target binding affinity .
Imidazoquinazolinone Core Reactivity
The fused imidazoquinazolinone system undergoes electrophilic substitution and ring-opening reactions:
Electrophilic Aromatic Substitution:
The quinazolinone aromatic ring reacts with nitrating or halogenating agents. For example, bromination at position 8 occurs with in :
This regioselectivity is guided by electronic effects of the existing substituents .
Ring-Opening Reactions:
Under strongly acidic conditions (e.g., ), the imidazoquinazolinone ring hydrolyzes to yield anthranilic acid derivatives. This is a key degradation pathway under stress testing .
Cross-Coupling Reactions
The phenyl group at position 2 of the imidazoquinazolinone participates in Suzuki-Miyaura couplings with aryl boronic acids:
This reaction diversifies the aromatic region for structure optimization .
Thioether Functionalization
The sulfanyl bridge serves as a handle for further functionalization:
Mitsunobu Reaction:
The -S- group couples with alcohols using diethyl azodicarboxylate (DEAD) and triphenylphosphine ():
This method installs pharmacophores without altering the core structure.
Analytical Characterization
Reaction outcomes are validated via:
-
HPLC : Monitors reaction progress and purity (>95% for most derivatives) .
-
NMR : Confirms regioselectivity in substitution reactions (e.g., NMR: δ 7.8–8.2 ppm for aromatic protons) .
-
Mass Spectrometry : Verifies molecular weights (e.g., [M+H] at m/z 610.73 for the parent compound) .
Synthetic Optimization Insights
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates .
-
Temperature Control : Reactions involving the imidazoquinazolinone core require <60°C to prevent decomposition .
-
Catalyst Selection : Palladium catalysts with bulky ligands improve Suzuki coupling yields (>80%) .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Modifications on the Aromatic Amide Group
Key Compound: N-(3-Methylphenyl)-2-{[3-Oxo-2-(Propan-2-yl)-2H,3H-Imidazo[1,2-c]Quinazolin-5-yl]Sulfanyl}Butanamide ()
This analog replaces the 3-methoxyphenyl group with a 3-methylphenyl moiety and substitutes the phenyl group on the imidazoquinazolinone core with a propan-2-yl group.
Structural and Functional Differences:
The methoxy group in the target compound may improve water solubility and hydrogen-bonding capacity compared to the methyl group in ’s analog.
Core Scaffold Variations: Pyrazole vs. Imidazoquinazolinone
Key Compound: (Z)-N-Methyl-3-(2-Phenylhydrazono)Butanamide ()
discusses pyrazole derivatives synthesized via condensation reactions. For example, (Z)-N-methyl-3-(2-phenylhydrazono)butanamide (I) lacks the imidazoquinazolinone core but shares a butanamide side chain.
Functional Implications:
- Imidazoquinazolinone Core: Rigid, planar structure ideal for intercalation or enzyme inhibition.
While both cores exhibit pharmacological relevance, the imidazoquinazolinone’s rigidity may confer stronger target binding, whereas pyrazoles offer synthetic versatility .
Sulfanyl Group Modifications
Key Compound: 5-(3-Chlorophenylsulfanyl)-1-Methyl-3-Trifluoromethyl-1H-Pyrazole-4-Carbaldehyde ()
highlights a pyrazole derivative with a 3-chlorophenylsulfanyl group. Compared to the target compound’s unsubstituted phenylsulfanyl group, the chloro substituent increases electronegativity and steric bulk.
Comparative Analysis:
| Feature | Target Compound | Compound |
|---|---|---|
| Sulfanyl Substituent | Phenyl | 3-Chlorophenyl |
| Electron Effects | Neutral | Electron-withdrawing (Cl) |
| Bioactivity | Not reported | Likely enhanced reactivity |
The chloro group in may improve binding to electrophilic targets (e.g., cysteine proteases), whereas the target compound’s phenylsulfanyl group could favor π-π interactions .
Q & A
Basic: What are the standard synthetic routes for synthesizing N-(3-methoxyphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide?
Methodological Answer:
The synthesis involves multi-step reactions, including:
- Condensation reactions between aryl amines and carbonyl compounds to form the imidazo[1,2-c]quinazolinone core.
- Thiolation at the 5-position of the quinazoline ring using sulfurizing agents (e.g., Lawesson’s reagent).
- Coupling of the thiolated intermediate with N-(3-methoxyphenyl)-2-bromobutanamide via nucleophilic substitution under reflux conditions (e.g., in DMF at 80–100°C for 4–6 hours).
Recrystallization with methanol or ethanol is typically used to purify the final product .
Basic: What analytical techniques are recommended for structural confirmation of this compound?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR to verify substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; sulfanyl protons at δ 2.5–3.0 ppm).
- High-Resolution Mass Spectrometry (HRMS):
- To confirm molecular ion peaks (e.g., [M+H]⁺ matching C₂₈H₂₄N₄O₃S).
- X-ray Crystallography:
Advanced: How can researchers optimize the solubility of this compound for in vitro biological assays?
Methodological Answer:
Solubility challenges arise from its hydrophobic aromatic and heterocyclic moieties. Strategies include:
- Co-solvent systems: Use DMSO (≤5% v/v) with aqueous buffers (e.g., PBS) to maintain compound stability.
- Cyclodextrin inclusion complexes: β-cyclodextrin derivatives enhance solubility via host-guest interactions.
- Pro-drug derivatization: Introduce hydrophilic groups (e.g., phosphate esters) at the butanamide chain, which hydrolyze in biological systems .
Advanced: How to resolve contradictory data on its antimicrobial activity across different studies?
Methodological Answer:
Contradictions may stem from assay conditions or strain specificity. Mitigation approaches:
- Standardized MIC assays: Use CLSI/FDA guidelines with consistent inoculum sizes (1–5 × 10⁵ CFU/mL) and incubation times (18–24 hrs).
- Mechanistic studies:
- Fluorescence quenching assays to assess binding to bacterial DNA gyrase or topoisomerase IV.
- Resistance profiling: Test against isogenic mutant strains (e.g., S. aureus NorA efflux pump mutants) to identify target specificity .
Advanced: What strategies are effective in analyzing its potential off-target interactions in pain modulation pathways?
Methodological Answer:
- Computational docking: Use Schrödinger Suite or AutoDock to model interactions with COX-2, TRPV1, or opioid receptors.
- In vitro binding assays:
- Radioactive ligand displacement (e.g., [³H]-resiniferatoxin for TRPV1).
- Calcium flux assays in neuronal cell lines (e.g., SH-SY5Y) to assess functional activity.
- Metabolite screening: LC-MS/MS to identify active metabolites that may contribute to off-target effects .
Advanced: How to design a structure-activity relationship (SAR) study for derivatives of this compound?
Methodological Answer:
Focus on modifying:
- Sulfanyl linker: Replace with selenyl or ether groups to assess electronic effects.
- Imidazo[1,2-c]quinazolinone core: Introduce halogen substituents (e.g., Cl, F) at the phenyl ring for steric/electronic tuning.
- Butanamide chain: Shorten to propanamide or introduce branching (e.g., isobutyl).
Evaluation metrics:
Advanced: What experimental controls are critical when assessing its anti-inflammatory activity in vivo?
Methodological Answer:
- Positive controls: Use indomethacin (COX inhibitor) or dexamethasone (glucocorticoid receptor agonist).
- Vehicle controls: Ensure DMSO or cyclodextrin carriers do not influence cytokine levels (e.g., IL-6, TNF-α).
- Dose-response studies: Test 3–5 doses (e.g., 10–100 mg/kg) in rodent models (e.g., carrageenan-induced paw edema).
- Toxicokinetics: Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) to exclude off-target toxicity .
Advanced: How to address inconsistencies in reported metabolic stability data across species?
Methodological Answer:
- Species-specific microsomal assays: Compare human, rat, and mouse liver microsomes under identical conditions (pH 7.4, 37°C).
- Metabolite identification: Use UPLC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation at the methoxyphenyl group).
- CYP inhibition studies: Test against CYP3A4/2D6 isoforms to identify enzyme-dependent degradation pathways .
Advanced: What computational methods predict its potential as a kinase inhibitor?
Methodological Answer:
- Pharmacophore modeling: Align compound features (e.g., hydrogen bond acceptors at the sulfanyl group) with kinase ATP-binding pockets.
- Molecular dynamics simulations: Analyze binding stability with kinases like JAK2 or EGFR over 100 ns trajectories.
- Free energy calculations: Use MM-PBSA/GBSA to estimate binding affinities for prioritized targets .
Advanced: How to validate its target engagement in cellular models?
Methodological Answer:
- Cellular thermal shift assay (CETSA): Monitor protein denaturation shifts in lysates treated with the compound.
- Fluorescence polarization: Use labeled ATP analogs to measure displacement in kinase assays.
- CRISPR-Cas9 knockouts: Generate cell lines lacking suspected targets (e.g., PI3Kγ) to confirm loss of compound activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
